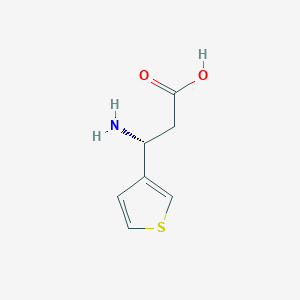

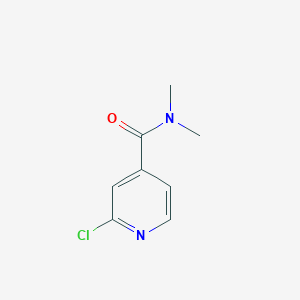

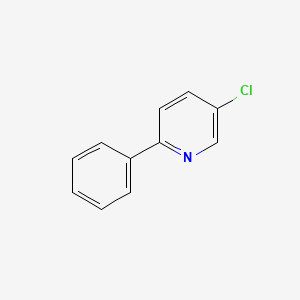

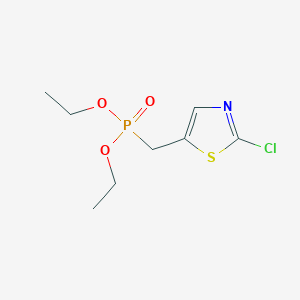

![molecular formula C13H15NO B1350448 [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol CAS No. 773870-17-0](/img/structure/B1350448.png)

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol

説明

“[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol” is a chemical compound that has been studied for various applications. It appears as a white to light yellow crystalline solid . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,5-dimethylpyrrole with acetophenone to produce 4-(2,5-dimethyl-1H-pyrrol-1-yl)acetophenone. This product is then reacted with trimethyl borate under reducing conditions to yield this compound .Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring attached to a methanol group through a 2,5-dimethyl-1H-pyrrol-1-yl group . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production .Chemical Reactions Analysis

This compound has been found to increase monoclonal antibody production. It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a white to light yellow crystalline solid. It is soluble in many organic solvents but has low solubility in water .科学的研究の応用

Synthesis of Antimicrobial Agents

One study focused on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their in vitro antimicrobial activities. The synthesized compounds demonstrated good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further increased the activity, showcasing the potential of pyrrole derivatives as antimicrobial agents (Hublikar et al., 2019).

Molecular Docking Studies

Another research developed a simple and efficient method for synthesizing 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4-(1-methyl-1H-pyrazole-5-yl)phenyl)methanone. Molecular docking studies of the synthesized compounds showed the best fit with minimum binding energies, indicating the utility of pyrrole derivatives in designing compounds with specific biological activities (Malathi & Chary, 2019).

Green Chemistry Approaches

In an effort to promote green chemistry, a study demonstrated the C-H functionalization of pyrrole and indole derivatives using a dimethyl malonate derived phenyl iodonium ylide in the presence of a blue LED. This process generated the desired compounds in moderate to good yields, highlighting an environmentally friendly method for functionalizing heterocycles (Sar et al., 2021).

One-Pot Synthesis Techniques

Research into efficient one-pot synthetic procedures for pyrrole derivatives, such as 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, revealed a cost-effective method yielding good outcomes. This study underscores the versatility of pyrrole compounds in chemical synthesis and the development of novel methodologies (Kaur & Kumar, 2018).

Catalytic Enantioselective Reactions

Pyrrole derivatives have also been applied in catalytic enantioselective reactions. A prolinol derived ligand was used in the catalytic enantioselective addition of terminal alkynes to cyclic imines, leading to chiral propargylic sulfamidates with high yields and excellent enantioselectivities. This illustrates the compound's role in asymmetric synthesis, contributing to the development of chiral molecules (Munck et al., 2017).

作用機序

Target of Action

The primary targets of 4-(2,5-Dimethylpyrrol-1-yl)benzyl alcohol are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the bacterial metabolic processes .

Biochemical Pathways

The compound affects the fatty acid synthesis and folate metabolism pathways in bacteria . By inhibiting the Enoyl ACP Reductase and DHFR enzymes, it disrupts these pathways, leading to impaired bacterial growth and proliferation .

Pharmacokinetics

The compound’s effectiveness against dhfr and enoyl acp reductase enzymes suggests that it has sufficient bioavailability to interact with these targets .

Result of Action

The compound’s action results in the inhibition of bacterial growth and proliferation . It has shown strong antibacterial and antitubercular properties, with several synthesized compounds exhibiting good in vitro antitubercular activity .

Safety and Hazards

将来の方向性

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties , suggesting potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

生化学分析

Biochemical Properties

[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the ubiquitin-proteasome system, which is crucial for protein degradation and regulation . The compound’s interactions with these enzymes suggest that it may influence protein stability and turnover, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the ubiquitin-proteasome system can lead to changes in protein degradation rates, which in turn can affect cell cycle regulation and apoptosis . Additionally, its impact on mitochondrial function and autophagy processes has been noted, suggesting a role in maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been found to bind to the active sites of enzymes involved in the ubiquitin-proteasome system, thereby inhibiting or activating these enzymes . This binding can lead to changes in gene expression and protein synthesis, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to alter cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to protein degradation and lipid metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its role in the ubiquitin-proteasome system highlights its importance in maintaining protein homeostasis and regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues is also influenced by its binding affinity to various biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific organelles, such as mitochondria and lysosomes, where it participates in key biochemical processes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function within the cell.

特性

IUPAC Name |

[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-8,15H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIUMZSUGZEFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377290 | |

| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773870-17-0 | |

| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。